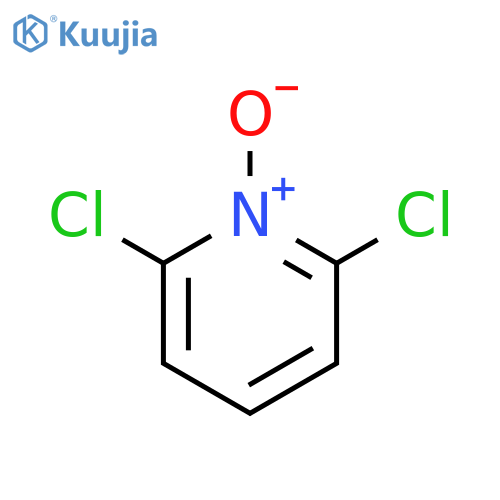Cas no 2587-00-0 (2,6-dichloro-1-oxido-pyridin-1-ium)
2,6-ジクロロ-1-オキシド-ピリジン-1-イウムは、有機合成において有用な中間体として知られる化合物です。その特徴的な構造は、求電子置換反応や求核置換反応において高い反応性を示し、医薬品や農薬の合成において重要な役割を果たします。特に、ピリジン環の2位と6位に配置された塩素原子は、さらなる官能基導入のための活性部位として機能します。また、1位のオキシド基は電子求引性を示し、分子全体の反応性を向上させる効果があります。この化合物は高い純度で合成可能であり、安定性にも優れているため、実験室規模から工業生産まで幅広く利用されています。

2587-00-0 structure
商品名:2,6-dichloro-1-oxido-pyridin-1-ium
2,6-dichloro-1-oxido-pyridin-1-ium 化学的及び物理的性質
名前と識別子
-
- Pyridine,2,6-dichloro-, 1-oxide
- 2,6-Dichloropyridine-1-oxide
- 2,6-dichloro-1-oxidopyridin-1-ium
- 2,6-dichloropyridine N-oxide
- 2,6-dichloropyridin-1-ol
- 2,6-Dichloropyridine 1-oxide
- 2,6-Dichloro-Pyridine 1-Oxide
- 2,6-dichloropyridine n-o
- 2,6-dichloro-pyridine oxide
- 2,6-Dichloropyridine-N-oxide
- Ide
- 2,6-Dichloropyridine N-oxide
- Pyridine, 2,6-dichloro-, 1-oxide
- 2,6-dichloropyridin-1-ium-1-olate
- 2,6-Dichloropyridine1-oxide
- 2,6-di-chloro pyri
- 2,6-dichloro-1-oxido-pyridin-1-ium
- SY056593
- 2,6-Dichloropyridine N-oxide, 98%
- Pyridine,2,6-dichloro-,1-oxide
- NSC-136569
- FT-0666625
- EN300-132462
- 2,6-di-chloro pyridine-1-oxide
- AM86810
- SCHEMBL467401
- D3219
- NSC136569
- H10886
- RFOMGVDPYLWLOC-UHFFFAOYSA-N
- AS-59400
- AKOS015833833
- AC-907/25125030
- J-016153
- MFCD00130246
- 2,6-Dichloro Pyridine-N-Oxide
- 2587-00-0
- DTXSID50355830
- 2,6-DICHLOROPYRIDINE N-OXIDE,98%
- DTXCID70306889
- pyridine 1-oxide, 2,6-dichloro-
-
- MDL: MFCD00130246
- インチ: 1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H
- InChIKey: RFOMGVDPYLWLOC-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C([H])=C([N+]=1[O-])Cl
計算された属性
- せいみつぶんしりょう: 162.95900
- どういたいしつりょう: 162.9591691g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 91
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 25.5
じっけんとくせい
- 色と性状: クリーム粉
- ゆうかいてん: 138.0 to 142.0 deg-C
- PSA: 25.46000
- LogP: 2.42190
- ようかいせい: 使用できません
2,6-dichloro-1-oxido-pyridin-1-ium セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38-20/21/22
- セキュリティの説明: 36/37/39-26-22
-
危険物標識:

- 危険レベル:6.1
- リスク用語:R36/37/38
2,6-dichloro-1-oxido-pyridin-1-ium 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,6-dichloro-1-oxido-pyridin-1-ium 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-132462-100.0g |
2,6-dichloropyridin-1-ium-1-olate |
2587-00-0 | 95% | 100g |
$1371.0 | 2023-05-26 | |
| Enamine | EN300-132462-25.0g |
2,6-dichloropyridin-1-ium-1-olate |
2587-00-0 | 95% | 25g |
$378.0 | 2023-05-26 | |
| Chemenu | CM366256-25g |
2,6-Dichloropyridine N-oxide |
2587-00-0 | 95% | 25g |
$287 | 2022-06-11 | |
| TRC | D435840-10g |
2,6-Dichloropyridine-1-oxide |
2587-00-0 | 10g |
$92.00 | 2023-05-18 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1605529467-1g |
2,6-dichloro-1-oxido-pyridin-1-ium |
2587-00-0 | 98%(GC) | 1g |
¥ 135.3 | 2024-07-19 | |
| Enamine | EN300-132462-10.0g |
2,6-dichloropyridin-1-ium-1-olate |
2587-00-0 | 95% | 10g |
$163.0 | 2023-05-26 | |
| Ambeed | A896169-1g |
2,6-Dichloropyridine 1-oxide |
2587-00-0 | 98% | 1g |
$22.0 | 2024-04-20 | |
| TRC | D435840-5g |
2,6-Dichloropyridine-1-oxide |
2587-00-0 | 5g |
$75.00 | 2023-05-18 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1605529451- 5g |
2,6-dichloro-1-oxido-pyridin-1-ium |
2587-00-0 | 98%(GC) | 5g |
¥ 564.7 | 2021-05-18 | |
| Enamine | EN300-132462-5000mg |
2,6-dichloropyridin-1-ium-1-olate |
2587-00-0 | 95.0% | 5000mg |
$87.0 | 2023-09-30 |
2,6-dichloro-1-oxido-pyridin-1-ium 関連文献
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
2587-00-0 (2,6-dichloro-1-oxido-pyridin-1-ium) 関連製品
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2587-00-0)2,6-dichloro-1-oxido-pyridin-1-ium

清らかである:99%/99%
はかる:100g/25g
価格 ($):651.0/210.0